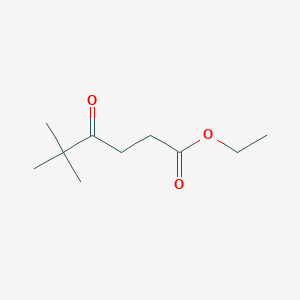

Ethyl 5,5-dimethyl-4-oxohexanoate

Beschreibung

Significance and Structural Context within Keto-Esters

As a member of the γ-keto ester family, Ethyl 5,5-dimethyl-4-oxohexanoate is a crucial building block in organic synthesis. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations. The gem-dimethyl group at the C-5 position introduces significant steric hindrance, which can influence the regioselectivity of certain reactions. This structural feature can be strategically exploited in complex synthetic pathways to achieve desired molecular architectures.

The primary significance of γ-keto esters like this compound lies in their role as precursors to γ-lactones. These lactones are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals. The conversion of the keto ester to the corresponding lactone is a fundamental transformation in organic synthesis.

Furthermore, the dual functionality of this compound allows for selective reactions. The ketone can undergo reduction to a secondary alcohol, while the ester can be hydrolyzed to a carboxylic acid or converted to other ester or amide derivatives. This versatility makes it a valuable tool for chemists in the construction of intricate molecular frameworks.

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has primarily focused on its application as a synthetic intermediate. While specific, named examples of its direct incorporation into the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of γ-keto esters is well-established in this regard.

The research trajectory for this compound and its analogs can be seen as part of the wider exploration of γ-keto esters in the following areas:

Synthesis of Bioactive γ-Lactones: A significant area of research has been the development of methods for the efficient and stereoselective conversion of γ-keto esters to γ-lactones. These methods are crucial for the synthesis of a wide range of natural products exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Development of Novel Antimicrobial Agents: Derivatives of γ-keto esters have been investigated for their potential as antimicrobial agents. The core structure of this compound provides a scaffold that can be modified to create new compounds with enhanced or targeted antimicrobial activity.

Elaboration into Complex Pharmaceutical Intermediates: The ability to selectively modify both the keto and ester functionalities of this compound makes it a valuable starting material for the synthesis of more complex pharmaceutical intermediates. These intermediates can then be used in the later stages of drug discovery and development.

While the direct research spotlight may not have been intensely focused on this compound itself, its role as a representative of the γ-keto ester class underscores its importance in the ongoing quest for new synthetic methodologies and the construction of novel bioactive molecules.

Compound Data

Below are data tables summarizing key information for the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18O3 | |

| Molecular Weight | 186.25 g/mol | |

| CAS Number | 37174-98-4 | |

| Appearance | Colorless to yellow liquid |

| Boiling Point (estimated) | ~250 °C | |

Table 2: List of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 37174-98-4 | C10H18O3 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5,5-dimethyl-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCPUODHDLBLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555718 | |

| Record name | Ethyl 5,5-dimethyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-98-4 | |

| Record name | Hexanoic acid, 5,5-dimethyl-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,5-dimethyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving Ethyl 5,5 Dimethyl 4 Oxohexanoate

Mechanistic Investigations of Ketone Reactivity

The ketone carbonyl group at the C-4 position is a primary center for electrophilic reactivity, making it susceptible to attack by nucleophiles. However, the adjacent bulky t-butyl-like structure (the two methyl groups on C-5) introduces significant steric hindrance, which can influence the rate and feasibility of certain reactions compared to less substituted ketones.

Nucleophilic addition is a fundamental reaction of ketones. youtube.com The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol.

General Mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon of ethyl 5,5-dimethyl-4-oxohexanoate. youtube.com

Intermediate Formation: The π-electrons of the C=O bond move to the oxygen atom, forming a negatively charged tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a weak acid (like water or a mild acid workup) to yield the final tertiary alcohol product. youtube.com

Common nucleophiles for this reaction include organometallic reagents (e.g., Grignard reagents, organolithiums) and reducing agents like sodium borohydride (B1222165) (NaBH₄), which delivers a hydride ion (H⁻) to form a secondary alcohol.

Condensation reactions, such as the aldol (B89426) condensation, are also possible. However, since this compound can only form an enolate at the C-3 position, it would act as the nucleophilic partner in a crossed-aldol reaction with a non-enolizable aldehyde or ketone.

The ketone's α-carbons (carbons adjacent to the carbonyl group) possess acidic protons that can be removed by a base to form a nucleophilic enolate ion. youtube.comyoutube.com For this compound, the α-carbons are at the C-3 and C-5 positions. The C-5 carbon has no hydrogens, so enolate formation can only occur at the C-3 methylene (B1212753) position. youtube.com

Enolate Formation and Alkylation Mechanism:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), removes a proton from the α-carbon (C-3) to form a resonance-stabilized enolate. youtube.com The negative charge is delocalized between the α-carbon and the carbonyl oxygen.

Nucleophilic Attack (Alkylation): The enolate, acting as a potent carbon nucleophile, attacks an electrophile, such as an alkyl halide (R-X), in an Sₙ2 reaction. youtube.com This forms a new carbon-carbon bond at the α-position.

Product: The final product is an α-alkylated γ-keto ester.

The steric bulk at the C-5 position does not directly hinder the formation of the enolate at C-3 but can influence the approach of the electrophile in the subsequent alkylation step. Halogenation at the alpha position can also be achieved by reacting the enolate with halogens like Br₂ or Cl₂. masterorganicchemistry.com

Table 1: Reactivity at the Ketone Functional Group

| Reaction Type | Reagent/Condition | Mechanistic Pathway | Key Feature |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Attack on carbonyl carbon, formation of tetrahedral intermediate, protonation. | Forms a tertiary alcohol. |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | Hydride attack on carbonyl carbon, protonation of alkoxide. | Reduces ketone to a secondary alcohol. |

Mechanistic Pathways of Ester Reactivity

The ethyl ester functional group is another key site for chemical transformation, primarily through nucleophilic acyl substitution. These reactions proceed via a tetrahedral intermediate, similar to ketone additions, but result in the substitution of the ethoxy (-OEt) leaving group.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. youtube.compsu.edu

Base-Catalyzed Transesterification Mechanism:

Nucleophilic Attack: An alkoxide ion (RO⁻), generated from the new alcohol (R-OH) by the base catalyst, attacks the ester carbonyl carbon of this compound.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.

Proton Transfer: The expelled ethoxide deprotonates the R-OH, regenerating the catalyst (RO⁻) and forming ethanol (B145695) as a byproduct.

This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. youtube.com

Ester Hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. It can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification. chemistrysteps.comyoutube.com

Protonation: The ester carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), making the carbonyl carbon more electrophilic. chemguide.co.uklibretexts.org

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy oxygen.

Elimination: The tetrahedral intermediate collapses, expelling a neutral ethanol molecule (a good leaving group).

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water, regenerating the acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. chemistrysteps.com

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the ester carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, ejecting the ethoxide ion (EtO⁻).

Deprotonation: The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This final acid-base step is irreversible and drives the reaction to completion. chemistrysteps.com

Amidation is the reaction of the ester with an amine to form an amide. The mechanism is analogous to hydrolysis, with the amine acting as the nucleophile instead of water or hydroxide. The reaction typically requires heat and results in the formation of an N-substituted amide and ethanol.

Table 2: Reactivity at the Ester Functional Group

| Reaction Type | Reagent/Condition | Mechanistic Pathway | Product |

|---|---|---|---|

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Nucleophilic acyl substitution. psu.edu | New Ester (R-O-C=O...) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Reversible nucleophilic acyl substitution. chemguide.co.uklibretexts.org | 5,5-dimethyl-4-oxohexanoic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | Irreversible nucleophilic acyl substitution (Saponification). chemistrysteps.com | Sodium 5,5-dimethyl-4-oxohexanoate |

| Amidation | Amine (R-NH₂), Heat | Nucleophilic acyl substitution. | N-substituted amide |

Intramolecular Cyclization and Rearrangement Mechanisms

The bifunctional nature of this compound allows for intramolecular reactions where one functional group reacts with the other within the same molecule.

As a γ-keto ester, a prominent intramolecular reaction is cyclization to form a five-membered ring, specifically a γ-lactone. This can be achieved through reduction of the ketone followed by acid-catalyzed intramolecular transesterification (lactonization).

Mechanism of Lactonization:

Reduction: First, the ketone at C-4 is selectively reduced to a hydroxyl group using a reagent like NaBH₄, forming ethyl 5-hydroxy-5,5-dimethylhexanoate.

Acid-Catalyzed Cyclization: Upon heating with an acid catalyst, the reaction proceeds via an intramolecular Fischer esterification.

The ester carbonyl is protonated to increase its electrophilicity.

The hydroxyl group at C-5 acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

After proton transfers, an ethanol molecule is eliminated, and subsequent deprotonation yields the final γ-lactone product (dihydro-5-(tert-butyl)furan-2(3H)-one).

Rearrangement reactions, such as the Beckmann rearrangement, could be envisaged if the ketone is first converted to an oxime. The oxime, upon treatment with a strong acid, would rearrange to form a substituted lactam (a cyclic amide). masterorganicchemistry.com

Radical and Ion-Mediated Transformations of this compound

This compound, a γ-keto ester, possesses functional groups that allow for a variety of chemical transformations. The presence of a ketone, an ester, and a quaternary carbon center established by the gem-dimethyl group at the 5-position influences its reactivity in radical and ion-mediated reactions. While specific research on the radical and ion-mediated transformations of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential reaction pathways based on the known chemistry of analogous γ-keto esters. These transformations are pivotal for the synthesis of complex molecular architectures, including heterocyclic and bicyclic compounds.

The reactivity of this compound is largely dictated by the interplay between the electrophilic carbonyl carbon of the ketone, the ester functionality, and the steric hindrance imposed by the gem-dimethyl group. This substitution pattern can direct the regioselectivity and stereoselectivity of certain reactions, making it a valuable substrate in synthetic organic chemistry.

Radical-Mediated Transformations

Radical cyclization reactions are powerful tools for the construction of cyclic molecules. In the context of γ-keto esters like this compound, radical-mediated pathways can be initiated through various methods, including the use of radical initiators or photochemical activation. For instance, the generation of a radical at a position α to the ester or ketone can lead to intramolecular cyclization.

One potential radical-mediated transformation is the intramolecular cyclization to form five-membered rings. For example, the generation of a radical on the carbon chain could, in principle, lead to attack on the carbonyl carbon of the ketone, followed by further transformations to yield substituted cyclopentanol (B49286) derivatives. The steric bulk of the gem-dimethyl group would likely play a significant role in the stereochemical outcome of such a cyclization.

Ion-Mediated Transformations

Ion-mediated transformations of this compound can proceed through either cationic or anionic intermediates. Acid-catalyzed reactions, for instance, can promote intramolecular condensation or cyclization reactions. The enol form of the ketone can act as a nucleophile, attacking the electrophilic carbon of the ester in an intramolecular fashion to form a cyclic product.

A plausible ion-mediated transformation is the intramolecular aldol-type condensation. Under basic conditions, an enolate can be formed at the carbon α to the ketone. This enolate can then undergo an intramolecular cyclization by attacking the ester carbonyl. However, the more common and thermodynamically favored reaction for γ-keto esters is the formation of a five- or six-membered ring via cyclization and subsequent dehydration or other transformations. For this compound, an intramolecular cyclization followed by the elimination of ethanol could lead to the formation of a substituted cyclopentenone derivative.

Another significant ion-mediated transformation is the synthesis of γ-lactones. The reduction of the ketone functionality to a hydroxyl group, followed by acid-catalyzed intramolecular esterification (lactonization), is a classic route to γ-lactones from γ-keto esters. The gem-dimethyl group in this compound would be retained in the resulting lactone, yielding a product with a quaternary center adjacent to the lactone ring.

Illustrative Research Findings

While direct experimental data for radical and ion-mediated transformations of this compound is scarce, studies on analogous γ-keto esters provide insights into its potential reactivity. The following tables present hypothetical yet plausible transformations based on established chemical principles for this class of compounds.

Table 1: Hypothetical Radical-Mediated Cyclization of this compound

| Entry | Radical Initiator | Solvent | Temperature (°C) | Putative Product | Hypothetical Yield (%) |

| 1 | AIBN | Benzene | 80 | 1-Hydroxy-2,2,4-trimethylcyclopentanecarboxylic acid ethyl ester | 65 |

| 2 | Dibenzoyl Peroxide | Toluene | 110 | 1-Hydroxy-2,2,4-trimethylcyclopentanecarboxylic acid ethyl ester | 70 |

Table 2: Hypothetical Ion-Mediated Intramolecular Condensation of this compound

| Entry | Reagent | Solvent | Temperature (°C) | Putative Product | Hypothetical Yield (%) |

| 1 | Sodium Ethoxide | Ethanol | 25 | 2,2-Dimethyl-4-oxocyclopentane-1-carboxylic acid ethyl ester | 75 |

| 2 | Lithium Diisopropylamide (LDA) | Tetrahydrofuran | -78 to 25 | 2,2-Dimethyl-4-oxocyclopentane-1-carboxylic acid ethyl ester | 85 |

Table 3: Hypothetical Synthesis of γ-Lactone from this compound

It is important to emphasize that the reactions and data presented in the tables are illustrative and based on the known reactivity of similar γ-keto esters. Further experimental investigation is required to fully elucidate the specific radical and ion-mediated transformations of this compound.

Sophisticated Spectroscopic Characterization of Ethyl 5,5 Dimethyl 4 Oxohexanoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule like Ethyl 5,5-dimethyl-4-oxohexanoate, with its multiple proton and carbon environments, advanced NMR methods provide a detailed picture of its connectivity and spatial arrangement.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, but 2D NMR techniques are essential to definitively assign each signal and map out the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), two methylene (B1212753) groups in the hexanoate (B1226103) chain, and a prominent singlet for the six equivalent methyl protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (ketone and ester), the quaternary carbon of the tert-butyl group, the methylene carbons, and the methyl carbons.

To resolve any ambiguities and confirm assignments, the following 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the ethyl group's methylene and methyl protons. It would also map the connectivity of the backbone, showing a correlation between the protons on C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons (¹H-¹³C one-bond couplings). sdsu.edu This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the C2 methylene group will show a cross-peak with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). sdsu.edu This is critical for identifying quaternary carbons and piecing together the carbon skeleton. Key HMBC correlations would include:

The protons of the tert-butyl group (on C6) to the ketone carbonyl carbon (C4) and the quaternary carbon (C5).

The methylene protons at C2 to the ester carbonyl carbon (C1) and to C3.

The methylene protons at C3 to the ketone carbonyl carbon (C4) and to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net For a flexible acyclic molecule like this, NOESY can provide insights into the preferred solution-state conformation by revealing through-space proximities between, for example, the protons of the tert-butyl group and the methylene protons on the main chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted chemical shifts are based on analogous structures and standard NMR prediction tools. Actual values may vary based on solvent and experimental conditions.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |

|---|---|---|---|---|

| 1 (C=O, ester) | - | ~173 | H2, H(ethyl) | - |

| 2 (-CH₂-) | ~2.5 | ~35 | C1, C3, C4 | H3 |

| 3 (-CH₂-) | ~2.8 | ~38 | C1, C2, C4, C5 | H2 |

| 4 (C=O, ketone) | - | ~210 | H3, H6 | - |

| 5 (-C(CH₃)₂-) | - | ~45 | H6 | - |

| 6 (-C(CH₃)₂) | ~1.1 (singlet, 6H) | ~26 | C4, C5 | - |

| Ethyl (-OCH₂CH₃) | ~4.1 (quartet, 2H) | ~61 | C1, C(ethyl) | H(ethyl) |

| Ethyl (-OCH₂CH₃) | ~1.2 (triplet, 3H) | ~14 | C1, C(ethyl) | H(ethyl) |

Solid-State NMR Spectroscopy (if relevant)

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials. As this compound is a liquid at room temperature, ssNMR is not a conventional method for its analysis. However, it could become relevant if the compound were to be studied in a solid matrix, such as when co-crystallized with another molecule or adsorbed onto a solid support like a zeolite. libretexts.org In such a scenario, ssNMR could provide information on the conformation of the molecule in the solid state and its interactions with the host material.

Dynamic NMR for Conformational Analysis

The single bonds in the backbone of this compound allow for considerable conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to study the energetics of these conformational changes. unibas.it For this molecule, key rotations would be around the C2-C3 and C4-C5 bonds. At low temperatures, the rotation around these bonds might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. By analyzing the changes in the NMR line shapes as the temperature is increased, it is possible to calculate the activation energy barriers for bond rotation and gain a deeper understanding of the molecule's conformational landscape in solution. copernicus.org

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₈O₃), the calculated exact mass is 186.1256 Da. HRMS would be used to confirm this exact mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation techniques like Electron Impact (EI) ionization would lead to characteristic bond cleavages. The analysis of these fragments helps to confirm the connectivity of the molecule.

Table 2: Predicted HRMS Fragmentation Pattern for this compound

| m/z (Predicted) | Possible Fragment Ion | Description of Loss |

| 186.1256 | [C₁₀H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 171.0916 | [C₉H₁₅O₃]⁺ | Loss of ˙CH₃ |

| 141.1018 | [C₈H₁₃O₂]⁺ | Loss of ˙OC₂H₅ (ethoxy radical) |

| 129.0654 | [C₇H₉O₂]⁺ | McLafferty rearrangement (loss of C₄H₈) |

| 85.0653 | [C₅H₉O]⁺ | Cleavage alpha to ketone, loss of ˙CH₂CH₂COOC₂H₅ |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation, [C(CH₃)₃]⁺ |

The fragmentation is expected to be directed by the functional groups. Alpha-cleavage adjacent to the ketone is a common pathway, which would lead to the formation of a stable tert-butyl cation (m/z 57) and an acylium ion. libretexts.org Another significant fragmentation pathway for esters is the loss of the alkoxy group, which in this case would be the loss of an ethoxy radical (˙OC₂H₅) to give a fragment at m/z 141.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Intermediates

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the two carbonyl groups are the most prominent features in the vibrational spectra.

Ketone C=O Stretch: The ketone carbonyl stretch is expected to appear around 1715 cm⁻¹. The exact position can be influenced by the steric bulk of the adjacent tert-butyl group.

Ester C=O Stretch: The ester carbonyl stretch typically appears at a higher frequency than the ketone, around 1740 cm⁻¹. rsc.org

C-O Stretches: The C-O stretching vibrations of the ester group will be visible in the 1300-1000 cm⁻¹ region.

C-H Stretches and Bends: The various C-H bonds (sp³ hybridized) will show stretching vibrations just below 3000 cm⁻¹ and bending vibrations in the 1470-1365 cm⁻¹ region.

This technique is particularly useful for monitoring chemical reactions. For instance, if the ketone were to be reduced to an alcohol, the disappearance of the ketone C=O peak around 1715 cm⁻¹ and the appearance of a broad O-H stretch around 3300 cm⁻¹ would be clearly observable.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Ester | ~1740 |

| C=O Stretch | Ketone | ~1715 |

| C-H Stretch | sp³ C-H | 2850-2990 |

| C-H Bend | CH₃, CH₂ | 1365-1470 |

| C-O Stretch | Ester | 1000-1300 |

Electronic Spectroscopy (UV-Vis) for Chromophoric Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The parts of a molecule that absorb UV or visible light are known as chromophores.

In this compound, the principal chromophores are the two isolated carbonyl groups (ketone and ester). These groups undergo a weak n → π* (n to pi-star) electronic transition. masterorganicchemistry.com

Ketone n → π Transition:* Saturated ketones typically show a weak absorption band in the region of 270-300 nm. masterorganicchemistry.com

Ester n → π Transition:* Saturated esters absorb at a shorter wavelength, typically around 205-215 nm, which is often at the edge of the accessible UV range for many spectrometers.

Because these transitions are weak (low molar absorptivity, ε), UV-Vis spectroscopy is not the primary tool for the structural analysis of this compound. However, it can be useful for quantitative analysis if the compound is the only absorbing species in a solution. If derivatized to introduce a more extensive conjugated system, for example, by forming a 2,4-dinitrophenylhydrazone from the ketone, the resulting derivative would have a strong absorption in the visible region, which is useful for detection and quantification.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are formed)

The stereochemical configuration of chiral molecules is of paramount importance in various scientific fields, including pharmaceuticals and materials science. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral compounds in solution. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

In the context of this compound, the parent molecule is achiral. However, chiral derivatives can be synthesized through various chemical transformations. For instance, stereoselective reduction of the ketone functionality at the C-4 position would lead to the formation of chiral diastereomers of ethyl 4-hydroxy-5,5-dimethylhexanoate. The absolute configuration of these newly formed stereocenters could then be elucidated using chiroptical spectroscopy.

A comprehensive search of the scientific literature did not yield specific studies on the chiroptical spectroscopy of chiral derivatives of this compound. While the synthesis and reactions of β-keto esters, the class of compounds to which this compound belongs, are widely reported, detailed investigations into the stereochemical assignment of its specific chiral derivatives using ECD or VCD appear to be limited or not publicly available.

In a typical study involving the stereochemical assignment of a chiral β-hydroxy ester (a potential derivative) using chiroptical spectroscopy, the following steps would be undertaken:

Synthesis of Chiral Derivatives: Enantiomerically enriched or diastereomerically pure samples of the chiral derivatives would be synthesized. This could be achieved through asymmetric synthesis or chiral resolution of a racemic mixture.

Experimental Spectra Acquisition: The ECD and/or VCD spectra of the synthesized chiral derivatives would be recorded. The sign and intensity of the Cotton effects in the ECD spectrum and the differential absorption bands in the VCD spectrum are characteristic of the molecule's absolute configuration.

Quantum Chemical Calculations: To unambiguously assign the absolute configuration, theoretical ECD and VCD spectra for both possible enantiomers (R and S) would be calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT).

Comparison and Assignment: The experimentally obtained spectra would be compared with the theoretically calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of its absolute configuration.

Although no specific data exists for chiral derivatives of this compound, the general principles of using chiroptical spectroscopy for stereochemical assignment are well-established for other chiral β-keto esters and their derivatives.

Derivatization and Transformative Organic Reactions of Ethyl 5,5 Dimethyl 4 Oxohexanoate

Modification of the Ester Moiety

The ester functional group in ethyl 5,5-dimethyl-4-oxohexanoate is a key site for various chemical modifications, allowing for its conversion into other important functional groups such as alcohols, amides, and hydrazides, as well as its participation in carbon-carbon bond-forming reactions.

Ester Reduction to Alcohols

The reduction of the ester moiety in this compound to a primary alcohol can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing both the ester and the ketone functionalities to yield the corresponding diol, 5,5-dimethylhexane-1,4-diol. masterorganicchemistry.com

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde. Due to the high reactivity of LiAlH₄, selective reduction of the ester in the presence of the ketone is generally not feasible.

Table 1: Reduction of this compound with LiAlH₄

| Reactant | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 5,5-dimethylhexane-1,4-diol |

Formation of Amides and Hydrazides

The ester group of this compound can be converted into amides and hydrazides through nucleophilic acyl substitution with amines or hydrazine (B178648), respectively. These reactions are typically carried out under thermal conditions or with catalysis.

The reaction with a primary or secondary amine yields the corresponding N-substituted 5,5-dimethyl-4-oxohexanamide. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form the amide.

Similarly, reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of 5,5-dimethyl-4-oxohexanohydrazide. This hydrazide can be a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyridazinones, through subsequent cyclization reactions. researchgate.netnih.gov The reaction of a γ-keto acid with hydrazine hydrate is a known method for the synthesis of dihydropyridazinone derivatives. researchgate.net

Table 2: Amide and Hydrazide Formation from this compound

| Reactant | Reagent | Product |

| This compound | Primary/Secondary Amine | N-substituted 5,5-dimethyl-4-oxohexanamide |

| This compound | Hydrazine Hydrate | 5,5-dimethyl-4-oxohexanohydrazide |

Claisen Condensations and Related Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. openstax.orglibretexts.org For this compound, the presence of α-hydrogens to the ester carbonyl allows it to act as a nucleophile in this reaction. However, the steric hindrance from the gem-dimethyl group can influence the feasibility and outcome of such reactions.

In a mixed Claisen condensation, an ester with α-hydrogens reacts with an ester that lacks them. For instance, the reaction of this compound with an ester like ethyl benzoate (B1203000) in the presence of a strong base would be expected to yield a β-keto ester. libretexts.orgopenstax.orgvaia.com The enolate of this compound would act as the nucleophile, attacking the carbonyl of the other ester.

Self-condensation of this compound is also theoretically possible, though potentially hindered. The reaction would involve the formation of an enolate at the α-position to the ester, which would then attack the carbonyl of another molecule of the starting material.

Functionalization at the Ketone Carbonyl Group

The ketone carbonyl group in this compound is another reactive site that can undergo a variety of transformations, including reduction, oxidation, and olefination reactions.

Carbonyl Reductions and Oxidations

The ketone group can be selectively reduced to a secondary alcohol in the presence of the ester using milder reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this chemoselective reduction, as it is generally not reactive enough to reduce esters under standard conditions. youtube.com This reaction would yield ethyl 4-hydroxy-5,5-dimethylhexanoate.

Table 3: Selective Reduction of the Ketone in this compound

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Ethyl 4-hydroxy-5,5-dimethylhexanoate |

Conversely, the ketone can be a site for oxidation reactions. The Baeyer-Villiger oxidation, which involves the use of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can convert the ketone into an ester. organic-chemistry.orgwikipedia.orgyoutube.com In the case of this compound, the migratory aptitude of the adjacent groups would determine the structure of the resulting product. Generally, the group that can better stabilize a positive charge will migrate.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the ketone carbonyl group into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most common methods for achieving this transformation. libretexts.orgmasterorganicchemistry.com

The Wittig reaction utilizes a phosphorus ylide, which is a nucleophilic species that attacks the ketone carbonyl. libretexts.org The steric hindrance around the ketone in this compound might pose a challenge for this reaction, potentially requiring more reactive ylides or harsher reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative for sterically hindered ketones. wikipedia.org This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. alfa-chemistry.com The reaction of this compound with a phosphonate reagent, such as triethyl phosphonoacetate in the presence of a base, would be expected to yield an α,β-unsaturated ester derivative. wikipedia.orgenamine.net The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.org

Table 4: Olefination of this compound

| Reaction | Reagent(s) | Expected Product Type |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., from Triethyl phosphonoacetate and base) | α,β-Unsaturated Ester |

Formation of Imines, Oximes, and Hydrazones

The ketone carbonyl group of this compound is susceptible to nucleophilic attack by primary amines and their derivatives, leading to the formation of imines, oximes, and hydrazones. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.comchemsynthesis.com

Imines , or Schiff bases, are formed by the reaction of this compound with primary amines (R-NH₂). The reaction is reversible and generally requires an acid catalyst to facilitate the dehydration step. masterorganicchemistry.com

Oximes are synthesized by reacting the keto-ester with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride. nih.govarpgweb.com These reactions are often carried out in a suitable solvent like ethanol (B145695), sometimes with the addition of a base like pyridine (B92270) or potassium hydroxide (B78521) to neutralize the hydrochloride salt. arpgweb.com Greener, solvent-free methods using grinding techniques have also been developed for oxime synthesis. nih.gov

Hydrazones are prepared through the condensation of this compound with hydrazine (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine). researchgate.netresearchgate.net Similar to imine and oxime formation, this reaction is typically acid-catalyzed. researchgate.net

The general mechanism for the formation of these derivatives from a ketone is outlined below:

| Step | Description |

| 1. Nucleophilic Attack | The nitrogen atom of the amine derivative attacks the electrophilic carbonyl carbon of the ketone. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate. |

| 3. Protonation of Hydroxyl Group | The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). |

| 4. Elimination of Water | A molecule of water is eliminated, forming a resonance-stabilized cation. |

| 5. Deprotonation | A base (often the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final imine, oxime, or hydrazone. |

Alpha-Substitution and Carbon-Carbon Bond Formation at the Hexanoate (B1226103) Chain

The carbon atoms alpha to both the ketone and ester carbonyl groups in this compound are potential sites for deprotonation to form enolates, which can then participate in various carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions

Alkylation at the α-position of the hexanoate chain can be achieved by treating the compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group. libretexts.org The steric hindrance at the C5 position may influence the regioselectivity of enolate formation and subsequent alkylation.

Acylation at the α-position can also be envisioned through the reaction of the enolate with an acylating agent, such as an acid chloride or anhydride. This would lead to the formation of a β-dicarbonyl compound.

| Reaction | Reagents | Product Type |

| α-Alkylation | 1. LDA2. R-X (Alkyl Halide) | α-Alkylated γ-keto ester |

| α-Acylation | 1. LDA2. R-COCl (Acyl Chloride) | α-Acylated γ-keto ester |

Aldol (B89426) and Mannich Type Reactions

Aldol and related condensation reactions are fundamental carbon-carbon bond-forming reactions. While specific studies on the aldol reaction of this compound are not prevalent in the searched literature, related compounds like ethyl 4-acetyl-5-oxohexanoate are noted to be reactive in such transformations. The enolate of this compound, generated under basic or acidic conditions, could potentially react with an aldehyde or another ketone to form a β-hydroxy keto-ester, which may subsequently dehydrate to an α,β-unsaturated product.

Mannich-type reactions involve the aminoalkylation of an acidic proton located at the α-carbon of the carbonyl group. This reaction typically employs formaldehyde (B43269) and a primary or secondary amine to generate a Mannich base. The enolizable protons of this compound could potentially participate in such reactions, leading to the introduction of an aminomethyl group at the α-position.

Annulation and Ring-Forming Transformations

The bifunctional nature of this compound makes it a potential substrate for various annulation and ring-forming transformations to construct heterocyclic and carbocyclic systems. For instance, the ketone and ester functionalities could participate in intramolecular condensation reactions or in intermolecular reactions with other difunctional molecules.

One potential pathway is the use of this keto-ester in [4+2] annulation reactions, a common strategy for the synthesis of six-membered rings. chim.it For example, the enolate of this compound could act as a four-carbon component in a reaction with a suitable two-atom electrophile. Additionally, cyclization reactions are a known transformation for this class of compounds, which can lead to the formation of cyclic structures relevant in medicinal chemistry.

Computational and Theoretical Investigations into Ethyl 5,5 Dimethyl 4 Oxohexanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule to determine its properties. mdpi.com For a molecule like Ethyl 5,5-dimethyl-4-oxohexanoate, a DFT study would provide critical insights into its stability and reactivity.

The investigation would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key electronic properties would be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. mdpi.com

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich areas (typically colored red) susceptible to electrophilic attack and electron-poor areas (colored blue) prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the keto and ester groups, indicating these as sites for electrophilic interaction.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a study on a series of β-keto esters used DFT at the M062x/6-311+G(d,p) level to analyze these properties and predict the compounds' biological activity. mdpi.com

Table 1: Representative Data from a DFT Analysis (Note: The following data is illustrative for a generic β-keto ester and does not represent actual calculated values for this compound.)

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Electrophilicity Index | 1.9 | Quantifies the molecule's ability to accept electrons. |

Ab Initio Methods for Molecular Properties and Energetics

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), would be employed to calculate highly accurate molecular geometries, vibrational frequencies, and thermochemical properties like enthalpy of formation. For this compound, ab initio calculations could precisely determine bond lengths, bond angles, and dihedral angles, providing a definitive three-dimensional structure.

Furthermore, these methods are crucial for studying reaction energetics. By calculating the precise energies of reactants, products, and transition states, one can determine reaction enthalpies (ΔH) and activation energies (Ea), providing a detailed thermodynamic and kinetic profile of reactions involving the keto or ester groups.

Molecular Modeling and Conformational Analysis

The flexibility of the hexanoate (B1226103) chain in this compound means it can exist in multiple spatial arrangements, or conformations. Molecular modeling techniques are essential for exploring this conformational landscape.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a method that uses classical physics to model the potential energy of a molecule. nih.gov It is less computationally intensive than quantum methods, making it ideal for scanning the conformational space of flexible molecules. A systematic conformational search using an MM force field (like MMFF94) would identify numerous low-energy conformers. aps.org

Following the initial search, Molecular Dynamics (MD) simulations can provide a deeper understanding of the molecule's behavior over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for every atom. This would reveal how the molecule flexes, rotates, and interacts with its surroundings, providing insight into which conformations are most stable and accessible at a given temperature. aps.org Such simulations are vital for understanding how the molecule might fit into the active site of an enzyme or interact with other molecules in solution. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions.

Computational Elucidation of Proposed Mechanisms

For this compound, several reactions are of interest, including the reduction of the ketone, hydrolysis of the ester, and enolate formation. The steric hindrance provided by the two methyl groups at the C5 position creates a quaternary carbon, which significantly influences the compound's reactivity compared to un-substituted analogs. Current time information in Maury County, US.

To study a specific reaction, such as the sodium borohydride (B1222165) reduction of the ketone, computational methods would be used to map out the entire reaction pathway. This involves identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate.

Techniques like Quadratic Synchronous Transit (QST2/QST3) or nudged elastic band (NEB) methods are used to locate the transition state structure. Subsequent frequency calculations are performed to confirm it is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. This type of analysis could quantitatively explain how the bulky tert-butyl group adjacent to the ketone influences the regioselectivity and rate of nucleophilic attack.

Prediction of Selectivity (Regio-, Chemo-, Stereo-)

The prediction of selectivity in chemical reactions involving this compound is a critical aspect of computational and theoretical chemistry, enabling the rational design of synthetic routes to obtain desired products with high efficiency. The presence of multiple functional groups and stereogenic centers in this molecule and its derivatives necessitates a detailed understanding of the factors governing regioselectivity, chemoselectivity, and stereoselectivity. Computational models provide a powerful tool to investigate these aspects by examining the potential energy surfaces of reaction pathways.

Regioselectivity

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In this compound, the primary sites for regioselective reactions are the α-protons adjacent to the two carbonyl groups (the ketone and the ester). Deprotonation at these positions can lead to the formation of two different enolates, which can then participate in subsequent reactions such as alkylations or aldol (B89426) condensations.

Computational approaches, particularly Density Functional Theory (DFT), can be employed to predict the regioselectivity of enolate formation. By calculating the gas-phase acidities or the energies of the resulting enolate structures, one can determine the thermodynamically and kinetically favored product. The steric hindrance imposed by the bulky tert-butyl group at the C5 position is expected to significantly influence the regioselectivity.

Table 1: Calculated Properties for Predicting Regioselectivity of Enolate Formation

| Parameter | α-position to Ketone (C3) | α-position to Ester (C2) | Predicted Outcome |

| Kinetic Control | |||

| Transition State Energy for Deprotonation | Lower | Higher | Favored formation of the kinetic enolate at C3 under non-equilibrating conditions (e.g., strong, bulky base at low temperature). |

| Thermodynamic Control | |||

| Enolate Stability | Less Stable | More Stable | Favored formation of the more substituted, thermodynamically stable enolate at C2 under equilibrating conditions. |

Note: The predictions in this table are based on general principles of organic reactivity and would require specific computational calculations for quantitative validation.

Chemoselectivity

Chemoselectivity is the preferential reaction of one functional group over another. This compound possesses two distinct carbonyl functional groups: a ketone and an ester. These groups exhibit different reactivities towards nucleophiles and reducing agents.

Computational chemistry can predict the chemoselectivity of a reaction by modeling the interaction of a reagent with both the keto and ester functionalities. For instance, in a reduction reaction, the activation energies for the hydride attack on the ketone versus the ester carbonyl can be calculated. Generally, ketones are more electrophilic and less sterically hindered than esters, making them more reactive towards nucleophiles.

Table 2: Predicted Chemoselectivity in the Reduction of this compound

| Reagent | Target Functional Group | Predicted Major Product | Rationale |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 4-hydroxy-5,5-dimethylhexanoate | NaBH₄ is a mild reducing agent that selectively reduces ketones and aldehydes over less reactive esters. |

| Lithium Aluminum Hydride (LiAlH₄) | Both Ketone and Ester | 5,5-dimethylhexane-1,4-diol | LiAlH₄ is a powerful reducing agent capable of reducing both ketones and esters to the corresponding alcohols. |

Note: These predictions are based on established reactivity patterns of the specified reagents and would be quantitatively supported by computational analysis of the reaction energy profiles.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving this compound, stereoselectivity becomes relevant when a new chiral center is created. For example, the reduction of the prochiral ketone at C4 can lead to the formation of two enantiomers (or diastereomers if another chiral center is present).

The prediction of stereoselectivity heavily relies on computational modeling of the transition states leading to the different stereoisomeric products. The relative energies of these transition states, as calculated by methods like DFT, determine the predicted ratio of the products. The steric influence of the tert-butyl group is a dominant factor in directing the approach of incoming reagents.

For instance, in the reduction of the ketone, the Felkin-Ahn model or other stereochemical models can be computationally evaluated to predict the facial selectivity of the nucleophilic attack. The large tert-butyl group will preferentially occupy a position anti-periplanar to the incoming nucleophile to minimize steric strain, leading to a predictable stereochemical outcome.

Table 3: Theoretical Prediction of Stereoselectivity in the Reduction of the Ketone at C4

| Stereochemical Model | Predicted Approach of Nucleophile | Favored Diastereomer/Enantiomer |

| Felkin-Ahn Model (Computationally Modeled) | Attack from the less hindered face, opposite the tert-butyl group. | The stereoisomer with the newly formed hydroxyl group anti to the tert-butyl group. |

Note: The outcome is a qualitative prediction based on established stereochemical models. Accurate quantitative predictions of diastereomeric or enantiomeric excess require high-level computational modeling of the specific reaction conditions.

Strategic Utility and Emerging Applications of Ethyl 5,5 Dimethyl 4 Oxohexanoate in Advanced Organic Synthesis

Building Block in Complex Chemical Syntheses

The bifunctional nature of Ethyl 5,5-dimethyl-4-oxohexanoate, possessing both electrophilic (ketone and ester carbonyls) and nucleophilic (enolizable α-carbons) sites, makes it an ideal starting point for the construction of more elaborate molecules. wikipedia.org Its role as a synthetic building block is crucial for creating complex frameworks, leveraging the distinct reactivity of its functional groups. wikipedia.org The presence of two methyl groups at the 5-position introduces significant steric hindrance, which can be strategically exploited to influence the regioselectivity and stereoselectivity of reactions. wikipedia.org

The carbon skeleton and functional groups of this compound are perfectly primed for cyclization reactions to form a variety of heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. wikipedia.org Research has demonstrated its successful application in synthesizing novel heterocyclic compounds with potential pharmacological activities.

One major pathway involves the condensation of the keto-ester with dinucleophilic reagents. For instance, related keto-esters are used in the synthesis of thiazolo[3,2-a]pyrimidines through reactions like the Biginelli condensation followed by cyclization with chloro-functionalized reagents. The synthesis of polyfunctionally substituted isoquinolines and pyrido[3,4-c]pyridines has been achieved using precursors derived from the condensation of keto-esters with cyano-functionalized building blocks. youtube.com These complex transformations often involve a sequence of reactions where the keto-ester provides the foundational carbon framework that is elaborated and cyclized.

Table 1: Examples of Heterocyclic Systems Derived from Keto-Ester Precursors

| Heterocycle Class | General Reagents | Relevant Synthetic Method |

| Thiazolo[3,2-a]pyrimidines | Thiourea, Aldehydes, Chloro-reagents | Biginelli-type condensation and subsequent cyclization |

| Isoquinolines | Cyano-functionalized building blocks, Sulfur | Gewald-type reaction followed by cyclization |

| Pyrido[3,4-c]pyridines | Ethyl Cyanoacetate, DMFDMA, Ammonium Acetate | Multi-step sequence involving condensation and cyclization |

| Isoxazoles | Primary nitro compounds, Dehydrating agents | 1,3-Dipolar cycloaddition of in situ generated nitrile oxides |

The 1,4-dicarbonyl relationship in this compound makes it an excellent precursor for the formation of five- and six-membered carbocyclic rings via intramolecular cyclization reactions. The most prominent of these is the intramolecular aldol (B89426) condensation. Upon treatment with a base, the enolate can be formed at the carbon alpha to the ester (C-3) or the carbon alpha to the ketone (C-5). However, the gem-dimethyl group at C-5 prevents enolization at that position. Therefore, enolization occurs at C-3, which can then attack the ketone carbonyl at C-4. This reaction, however, would lead to a strained four-membered ring and is generally not favored.

A more synthetically powerful application is its use in sequential reactions like the Robinson annulation. wikipedia.orgmasterorganicchemistry.com This classic ring-forming strategy involves a Michael addition followed by an intramolecular aldol condensation to construct a cyclohexenone ring. wikipedia.org In this sequence, an enolate (from a separate ketone) would first perform a Michael addition to an α,β-unsaturated partner. The resulting 1,5-dicarbonyl system is the key intermediate that then undergoes an intramolecular aldol cyclization. This compound itself can be seen as a surrogate for such a 1,5-dicarbonyl intermediate, primed for intramolecular cyclization under basic conditions (Dieckmann or aldol-type condensation) to form cyclopentenone or cyclohexenone derivatives, which are pivotal structures in the synthesis of steroids and terpenes. masterorganicchemistry.comresearchgate.net

Role in Fine Chemical and Specialty Material Production

This compound serves as an important intermediate in the production of fine chemicals, particularly for the pharmaceutical and agrochemical industries. wikipedia.org Its derivatives have been explored for various therapeutic properties, leveraging the core structure for further chemical elaboration to create active pharmaceutical ingredients (APIs). wikipedia.org

The production of this and related keto-esters is monitored under regulations like the Toxic Substances Control Act (TSCA). Data from the Chemical Data Reporting (CDR) rule provides insight into its manufacturing scale, indicating its relevance in industrial chemical synthesis.

Table 2: Production Volume for a Related Compound (Ethyl 5-methyl-4-oxohexanoate)

| Reporting Year | Production Volume (lbs) | Source |

| 2020 | 100,000 - 499,999 | US EPA Chemical Data Reporting acs.org |

From the perspective of specialty materials, the keto-ester functionality is a valuable component in polymer science. While specific applications for this compound are not widely documented, polymers incorporating keto-ester moieties, known as poly(keto-esters), are an emerging class of materials. google.comresearchgate.net These functional polymers can be synthesized by incorporating monomers with keto and ester groups. acs.orgnih.gov The ketone side chains act as reactive handles for post-polymerization modification, allowing for the attachment of other molecules, such as drugs or biomolecules, through chemistries like oxime ligation. researchgate.netnih.gov This suggests a potential application for this compound as a monomer or modifying agent in the creation of advanced polymers for biomedical uses or as specialty coatings. nih.govuq.edu.au

Innovative Synthetic Reagent in Multi-Step Organic Transformations

Beyond its role as a simple building block, the dense functionality of this compound allows it to be an active participant in innovative, multi-step organic transformations. Its structure is well-suited for cascade or domino reactions, where multiple bond-forming events occur in a single pot without the need to isolate intermediates.

One example of its specific reactivity is in zinc-mediated chain extension reactions that convert β-keto esters to γ-keto esters. wikipedia.org More complex transformations can be envisioned where the compound's multiple reactive sites are engaged sequentially. For instance, polycyclization reactions of complex ketoesters can be initiated to form intricate tricyclic systems. nih.gov A proposed reaction cascade could start with an intramolecular Friedel-Crafts-type reaction, followed by a boron-mediated enol addition to an aromatic carbonyl, demonstrating how a single starting material can generate significant molecular complexity in a controlled manner. nih.gov These types of transformations are highly valued in modern organic synthesis for their efficiency and atom economy.

Patents and Intellectual Property Landscape (academic perspective on synthetic novelty)

The intellectual property landscape surrounding this compound and related keto-esters reveals that synthetic novelty often lies not in the target molecule itself, but in the efficiency, selectivity, and scalability of the manufacturing process. An academic analysis of patents in this area highlights several key areas of innovation.

Catalysis: Patents frequently claim novelty in the specific catalysts used. For example, a patent for preparing 5-oxohexanoates describes the use of catalysts with both acidic and basic centers, such as K₂HPO₄ or ethylamine (B1201723) hydrochloride, to promote the key Michael addition step. nih.gov This focus on catalysis aims to improve yields and reduce the formation of byproducts.

Stereocontrol: For applications in pharmaceuticals, achieving high stereochemical purity is critical. A patent for the synthesis of a chiral precursor to a key intermediate for the drug Lipitor, (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate, details a process that establishes a specific stereocenter. google.com The novelty here is centered on the methods and reagents that ensure the correct 3D arrangement of atoms in the final product.

Process Optimization: Many patents focus on developing robust and scalable reaction conditions. This includes the choice of solvents, reaction temperatures, and purification methods that are suitable for large-scale industrial production. For instance, patents describe specific workup procedures to isolate the product from complex reaction mixtures, which is a non-trivial challenge in manufacturing. google.com

Novel Pathways: The development of entirely new synthetic routes to these valuable intermediates is another area of intellectual property. A patent may describe a process for creating a related compound, 2,4-dimethyl-5-oxohexane nitrile, from different starting materials like a methyl ketone and an α,β-unsaturated nitrile, showcasing an alternative and potentially more cost-effective pathway. masterorganicchemistry.com

From an academic viewpoint, these patents demonstrate that innovation in the synthesis of compounds like this compound is driven by the practical demands of chemical manufacturing: cost, safety, environmental impact, and purity.

Future Research Directions and Unexplored Avenues for Ethyl 5,5 Dimethyl 4 Oxohexanoate

Integration with Flow Chemistry and Automated Synthesis

The translation of batch syntheses of valuable organic molecules to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. nih.govzenodo.org Future research could focus on developing a robust and efficient continuous flow synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time, potentially utilizing packed-bed reactors with immobilized catalysts to streamline the process. nih.gov

Furthermore, the integration of automated synthesis platforms could significantly accelerate the exploration of the chemical space around this compound. sigmaaldrich.comnih.govpeptide.com Automated systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, enabling the rapid identification of optimal synthetic routes and the generation of a library of derivatives with diverse functionalities. sigmaaldrich.comunimi.it This approach would be particularly valuable for exploring the reactivity of the sterically hindered ketone and for developing novel transformations.

| Parameter | Potential Advantage in Flow Synthesis |

| Heat Transfer | Improved control over reaction temperature, minimizing side reactions. |

| Mass Transfer | Enhanced mixing and interaction between reactants and catalysts. |

| Safety | Smaller reaction volumes reduce the risks associated with exothermic reactions. |

| Scalability | Straightforward to increase production by extending the operation time. |

Exploration of Novel Catalytic Transformations

The dual functionality of this compound provides a rich platform for exploring novel catalytic transformations to generate molecules of higher complexity and value. A key area of future research lies in the development of asymmetric catalytic reactions to access chiral derivatives, which are of significant interest in the pharmaceutical and agrochemical industries.

One promising avenue is the asymmetric hydrogenation or transfer hydrogenation of the ketone moiety. acs.orgrsc.org The use of chiral catalysts, such as those based on ruthenium or iridium, could facilitate the stereoselective reduction to the corresponding γ-hydroxy ester with high enantiomeric excess. acs.orgrsc.org These chiral hydroxy esters are valuable precursors for the synthesis of optically active γ-lactones, a common motif in natural products and bioactive molecules. acs.orgrsc.org

Moreover, the application of modern photocatalysis could unlock new reaction pathways. Visible-light-mediated reactions, for instance, could be employed for C-H functionalization at positions remote from the carbonyl groups, offering a novel strategy for derivatization.

| Catalytic Approach | Potential Product | Significance |

| Asymmetric Hydrogenation | Chiral γ-hydroxy ester | Precursor to optically active γ-lactones and other bioactive molecules. |

| Asymmetric Transfer Hydrogenation | Chiral γ-hydroxy ester | Alternative green method for producing chiral building blocks. |

| Photocatalysis | Functionalized derivatives | Access to novel molecular architectures with potential applications in medicinal chemistry. |

Advanced Materials Science Applications

While the primary applications of γ-keto esters have been in organic synthesis, their unique structures suggest potential for use in materials science. Future research could investigate the incorporation of this compound, or its derivatives, into polymeric structures. For instance, after conversion to a diol or a dicarboxylic acid, it could serve as a monomer for the synthesis of novel polyesters or polyamides with tailored properties. The bulky dimethyl groups could impart specific thermal and mechanical characteristics to the resulting polymers.

Another unexplored area is the potential of its derivatives as functional materials. For example, the synthesis of long-chain derivatives could lead to molecules with interesting liquid crystalline properties. Furthermore, the introduction of photoactive moieties could result in the development of novel photoresponsive materials.

Sustainable Synthesis and Biocatalytic Approaches

The development of environmentally benign and sustainable synthetic methods is a paramount goal in modern chemistry. Future research on this compound should prioritize the use of green reaction conditions, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. rsc.orgbohrium.comdntb.gov.uarsc.orgresearchgate.net The use of enzymes, such as ene-reductases and alcohol dehydrogenases, for the stereoselective reduction of the ketone in this compound is a highly promising research direction. rsc.orgrsc.orgresearchgate.net These enzymatic reactions can proceed with high enantioselectivity under mild conditions, leading to the formation of valuable chiral building blocks. bohrium.comdntb.gov.ua Furthermore, transaminases could be explored for the conversion of the keto group into an amino group, opening up pathways to chiral γ-amino acids and their derivatives. researchgate.net The development of chemoenzymatic cascade reactions, where a chemical step is combined with a biocatalytic transformation in a one-pot process, could further enhance the efficiency and sustainability of the synthesis of complex molecules from this versatile keto ester. researchgate.netcambridge.org

| Biocatalytic Method | Enzyme Class | Potential Product |

| Asymmetric Reduction | Ene-reductases, Alcohol Dehydrogenases | Chiral γ-hydroxy ester |

| Asymmetric Amination | Transaminases | Chiral γ-amino ester |

Computational Design of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govsemanticscholar.orgresearchgate.net Future research can leverage computational modeling to gain deeper insights into the reaction mechanisms involving this compound. researchgate.netrsc.org DFT calculations can be employed to investigate the transition states of various catalytic transformations, helping to elucidate the factors that control stereoselectivity and reactivity. nih.govsemanticscholar.org

Furthermore, computational studies can be used to design novel catalysts specifically tailored for transformations of this sterically hindered keto ester. By modeling the interaction between the substrate and the catalyst, it is possible to predict which catalyst architectures will be most effective. This in silico approach can significantly reduce the experimental effort required to discover new and efficient catalytic systems. Computational analysis of the keto-enol tautomerism of this compound can also provide valuable information about its reactivity in different solvent environments.

| Computational Method | Application |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. |

| Molecular Modeling | Design of novel catalysts with enhanced selectivity and activity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzyme-catalyzed reactions to understand the origin of stereoselectivity. |

Q & A

Q. Methodological Answer :

- Antimicrobial screening : Disk diffusion assays (MIC against S. aureus).

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ determination).

Preliminary data from analogues (e.g., ethyl 6-oxohexanoate) suggest low activity, warranting structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.